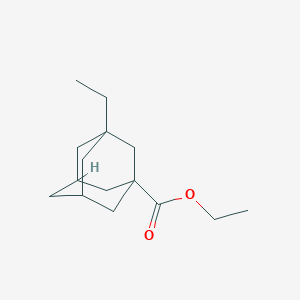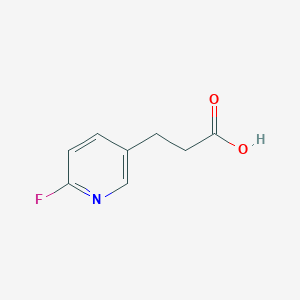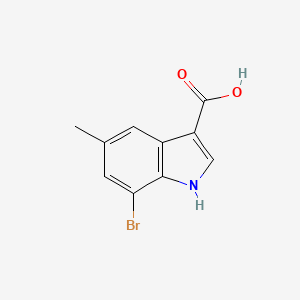![molecular formula C9H21ClN2O2S B1449591 [1-(Butane-1-sulfonyl)pyrrolidin-3-yl]methanamine hydrochloride CAS No. 1803587-08-7](/img/structure/B1449591.png)
[1-(Butane-1-sulfonyl)pyrrolidin-3-yl]methanamine hydrochloride
Overview
Description
“[1-(Butane-1-sulfonyl)pyrrolidin-3-yl]methanamine hydrochloride” is a chemical compound with the CAS Number: 1803587-08-7 . The IUPAC name for this compound is (1-(butylsulfonyl)pyrrolidin-3-yl)methanamine hydrochloride . The molecular weight of this compound is 256.8 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H20N2O2S.ClH/c1-2-3-6-14(12,13)11-5-4-9(7-10)8-11;/h9H,2-8,10H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and formula.Scientific Research Applications
Antimicrobial Applications
[1-(Butane-1-sulfonyl)pyrrolidin-3-yl]methanamine hydrochloride and its derivatives have been explored for their potential antimicrobial activities. The synthesis of sulfonate derivatives containing pyridyl, quinolyl, and isoquinolyl functional groups, including compounds structurally related to [1-(Butane-1-sulfonyl)pyrrolidin-3-yl]methanamine, has shown high activity against Gram-positive bacteria, Gram-negative bacteria, and fungi. These compounds are synthesized to confer water solubility and anionic character, aiming to enhance biological activity. The quaternary ammonium salts derived from these syntheses were tested for antimicrobial and antifungal activities, highlighting the utility of such compounds in developing new antimicrobial agents (Fadda, El-Mekawy, & AbdelAal, 2016).
Heterocyclic Compound Synthesis
The structural motif of [1-(Butane-1-sulfonyl)pyrrolidin-3-yl]methanamine is a key intermediate in the synthesis of various heterocyclic compounds. Such compounds have wide-ranging applications in pharmaceuticals, materials science, and as catalysts. For example, the synthesis of tetrahydropyridine derivatives through reactions involving sulfones and aryldiazonium tetrafluoroborates has been demonstrated. These reactions proceed without the need for catalysts or additives, showcasing the versatility of sulfonamide-based intermediates in organic synthesis and the potential to create novel structures with significant properties (An & Wu, 2017).
Medicinal Chemistry
Compounds structurally related to [1-(Butane-1-sulfonyl)pyrrolidin-3-yl]methanamine hydrochloride have been investigated for their potential as anticancer agents. The synthesis and evaluation of Schiff bases derived from 3-aminomethyl pyridine, for example, have been explored for anticonvulsant activity. These studies highlight the importance of such structural frameworks in the development of novel therapeutic agents. Schiff bases, in particular, have been observed to protect against seizures in various models, underscoring the therapeutic potential of compounds based on or related to [1-(Butane-1-sulfonyl)pyrrolidin-3-yl]methanamine (Pandey & Srivastava, 2011).
Safety And Hazards
properties
IUPAC Name |
(1-butylsulfonylpyrrolidin-3-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2S.ClH/c1-2-3-6-14(12,13)11-5-4-9(7-10)8-11;/h9H,2-8,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQPPJMIJLQOJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCC(C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Butane-1-sulfonyl)pyrrolidin-3-yl]methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



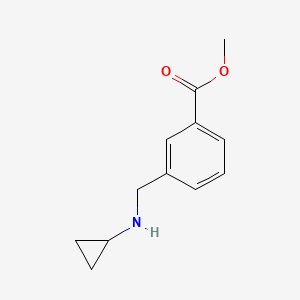
![N-[2-chloro-6-nitro-4-(trifluoromethyl)phenyl]acetamide](/img/structure/B1449511.png)
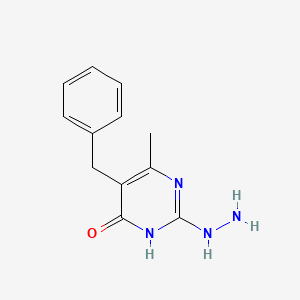
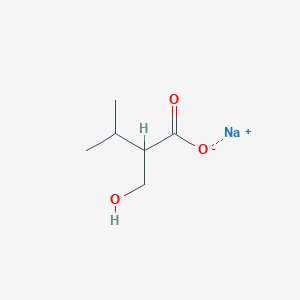
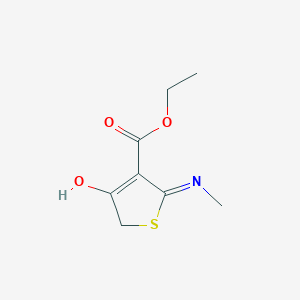
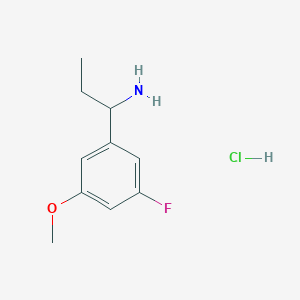
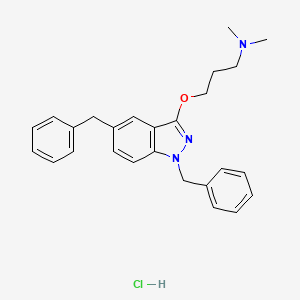
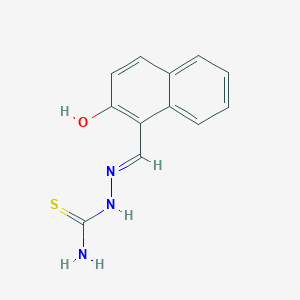
![4-hydroxy-6-methyl-3-[(2E)-3-phenylprop-2-enoyl]-2H-pyran-2-one](/img/structure/B1449521.png)
![N'-[Thien-2-ylmethylene]imidazo[1,2-a]pyridine-7-carbohydrazide](/img/structure/B1449526.png)
![2-Ethyl-4-(4-methylpiperazin-1-yl)-10H-benzo[b]thieno[2,3-e][1,4]diazepine](/img/structure/B1449527.png)
